3-Bromo-n,n-diethylpropanamide
Description
3-Bromo-N,N-diethylpropanamide (C₇H₁₄BrNO) is a brominated propanamide derivative characterized by a central propanamide backbone substituted with a bromine atom at the β-carbon and diethyl groups on the nitrogen. This compound is synthesized via the reaction of 3-bromopropanoyl chloride with diethylamine in the presence of aqueous sodium carbonate, forming a solid precipitate through nucleophilic acyl substitution .
Properties
CAS No. |
5437-82-1 |
|---|---|
Molecular Formula |
C7H14BrNO |
Molecular Weight |
208.10 g/mol |
IUPAC Name |
3-bromo-N,N-diethylpropanamide |
InChI |
InChI=1S/C7H14BrNO/c1-3-9(4-2)7(10)5-6-8/h3-6H2,1-2H3 |
InChI Key |
MLJKRCKEPBMCIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Bromo-N,N-dimethylpropanamide (C₅H₁₀BrNO)
- Molecular Weight : 180.05 g/mol.
- Synthesis : Similar to 3-Bromo-N,N-diethylpropanamide but uses dimethylamine instead of diethylamine.
- However, the lower hydrophobicity (logP ~1.2) may limit membrane permeability in biological applications .
3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide (C₁₈H₂₇BrNO)
3-Bromo-N-(4-bromophenyl)propanamide (C₉H₉Br₂NO)
- Molecular Weight : 307.99 g/mol.
- Reactivity : The para-bromophenyl group facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl derivatives .
Physicochemical Properties
| Compound | Molecular Formula | M. Wt. (g/mol) | logP* | Solubility | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₇H₁₄BrNO | 208.10 | ~2.5 | Low in water; soluble in DCM, THF | Diethyl, β-bromo |
| 3-Bromo-N,N-dimethylpropanamide | C₅H₁₀BrNO | 180.05 | ~1.2 | Moderate in polar solvents | Dimethyl, β-bromo |
| N-(3-Methylphenyl)-2-bromopropanamide | C₁₀H₁₂BrNO | 242.11 | ~3.0 | Insoluble in water; soluble in ethanol | 3-Methylphenyl, α-bromo |
| N-(2,5-Dimethoxyphenyl)-2-bromopropanamide | C₁₁H₁₄BrNO₃ | 288.14 | ~1.8 | Soluble in methanol, acetone | 2,5-Dimethoxyphenyl, α-bromo |
*logP values estimated based on substituent contributions .
Research Findings and Trends
Substituent-Driven Reactivity : Bulky groups (e.g., tert-butyl, trifluoromethyl) reduce reaction rates in cross-coupling but improve thermal stability .
Biological Activity Correlation : Hydrophobic substituents (e.g., diethyl, 4-bromophenyl) correlate with enhanced antidiabetic activity, while polar groups (e.g., methoxy) improve solubility but reduce potency .
Analytical Challenges : Brominated propanamides require high-resolution mass spectrometry (HRMS) for accurate characterization, as seen in NIST-standardized data .
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